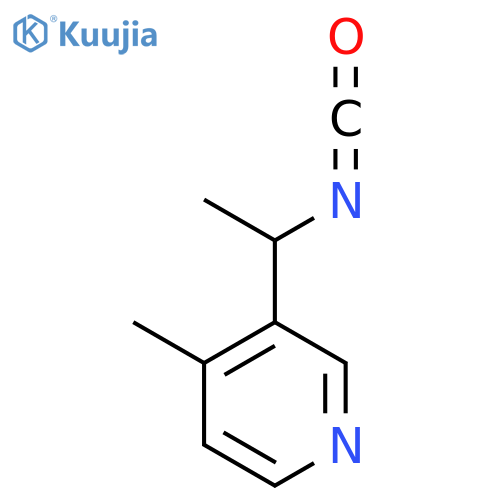Cas no 2649060-51-3 (3-(1-isocyanatoethyl)-4-methylpyridine)

2649060-51-3 structure
商品名:3-(1-isocyanatoethyl)-4-methylpyridine
3-(1-isocyanatoethyl)-4-methylpyridine 化学的及び物理的性質
名前と識別子
-
- 3-(1-isocyanatoethyl)-4-methylpyridine
- 2649060-51-3
- EN300-1997861
-
- インチ: 1S/C9H10N2O/c1-7-3-4-10-5-9(7)8(2)11-6-12/h3-5,8H,1-2H3
- InChIKey: IXMMUFASFMKXKM-UHFFFAOYSA-N
- ほほえんだ: O=C=NC(C)C1C=NC=CC=1C
計算された属性
- せいみつぶんしりょう: 162.079312947g/mol
- どういたいしつりょう: 162.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 187
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 42.3Ų
3-(1-isocyanatoethyl)-4-methylpyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1997861-0.5g |
3-(1-isocyanatoethyl)-4-methylpyridine |
2649060-51-3 | 0.5g |
$1165.0 | 2023-09-16 | ||
| Enamine | EN300-1997861-0.1g |
3-(1-isocyanatoethyl)-4-methylpyridine |
2649060-51-3 | 0.1g |
$1068.0 | 2023-09-16 | ||
| Enamine | EN300-1997861-1g |
3-(1-isocyanatoethyl)-4-methylpyridine |
2649060-51-3 | 1g |
$1214.0 | 2023-09-16 | ||
| Enamine | EN300-1997861-1.0g |
3-(1-isocyanatoethyl)-4-methylpyridine |
2649060-51-3 | 1g |
$1214.0 | 2023-06-01 | ||
| Enamine | EN300-1997861-5.0g |
3-(1-isocyanatoethyl)-4-methylpyridine |
2649060-51-3 | 5g |
$3520.0 | 2023-06-01 | ||
| Enamine | EN300-1997861-0.25g |
3-(1-isocyanatoethyl)-4-methylpyridine |
2649060-51-3 | 0.25g |
$1117.0 | 2023-09-16 | ||
| Enamine | EN300-1997861-2.5g |
3-(1-isocyanatoethyl)-4-methylpyridine |
2649060-51-3 | 2.5g |
$2379.0 | 2023-09-16 | ||
| Enamine | EN300-1997861-10.0g |
3-(1-isocyanatoethyl)-4-methylpyridine |
2649060-51-3 | 10g |
$5221.0 | 2023-06-01 | ||
| Enamine | EN300-1997861-10g |
3-(1-isocyanatoethyl)-4-methylpyridine |
2649060-51-3 | 10g |
$5221.0 | 2023-09-16 | ||
| Enamine | EN300-1997861-0.05g |
3-(1-isocyanatoethyl)-4-methylpyridine |
2649060-51-3 | 0.05g |
$1020.0 | 2023-09-16 |
3-(1-isocyanatoethyl)-4-methylpyridine 関連文献
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
-
2. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
2649060-51-3 (3-(1-isocyanatoethyl)-4-methylpyridine) 関連製品
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 13769-43-2(potassium metavanadate)
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
